Dragmacidin D Exhibits 3D Spheroid-Selective Cytotoxicity with 2D/3D IC50 Ratio Exceeding 9.4-Fold
Dragmacidin D demonstrates a unique selectivity profile characterized by potent apoptosis induction in 3D spheroid cultures of triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) while showing no detectable cytotoxicity in conventional 2D monolayer cultures at concentrations up to 75 µM. This 3D-selective activity profile is not reported for other dragmacidin congeners (A, B, C, E, F, G, H) or related bis-indole alkaloids such as topsentins and nortopsentins, which are generally evaluated only in standard 2D cytotoxicity assays [1].
| Evidence Dimension | Cytotoxicity (IC50) in MDA-MB-231 cells |
|---|---|
| Target Compound Data | 3D spheroid: 8 ± 1 µM at 24 h (caspase 3/7); 2D monolayer: >75 µM at 72 h (MTT) |
| Comparator Or Baseline | Same cells in 2D monolayer culture |
| Quantified Difference | >9.4-fold selectivity for 3D over 2D (lower bound estimate) |
| Conditions | MDA-MB-231 TNBC cells; 3D spheroid caspase 3/7 assay at 24 h; 2D MTT assay at 72 h |
Why This Matters
This 3D-specific activity indicates dragmacidin D engages biological targets uniquely accessible or relevant in tumor-like microenvironments, making it an essential procurement choice for translational oncology research that requires physiologically relevant 3D culture models rather than conventional 2D screening compounds.
- [1] Guzmán EA, Peterson TA, Wright AE. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids. Mar Drugs. 2023;21(12):642. doi:10.3390/md21120642 View Source
